DIMETHYL 2,5-DIMETHYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLE-3,4-DICARBOXYLATE
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Overview
Description
DIMETHYL 2,5-DIMETHYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLE-3,4-DICARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl and pyridylmethyl groups, as well as ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2,5-DIMETHYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLE-3,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The introduction of the dimethyl and pyridylmethyl groups can be achieved through electrophilic substitution reactions. For instance, the pyrrole ring can be alkylated using methyl iodide and a suitable base.
Esterification: The carboxylic acid groups on the pyrrole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2,5-DIMETHYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Methyl iodide for alkylation, and sodium hydride as a base.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and various substituted pyrrole compounds.
Scientific Research Applications
DIMETHYL 2,5-DIMETHYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLE-3,4-DICARBOXYLATE has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2,5-DIMETHYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features.
Pyridylmethylpyrrole: Another pyrrole derivative with a pyridylmethyl group but lacking the ester functionalities.
Uniqueness
DIMETHYL 2,5-DIMETHYL-1-(3-PYRIDYLMETHYL)-1H-PYRROLE-3,4-DICARBOXYLATE is unique due to its combination of dimethyl, pyridylmethyl, and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
dimethyl 2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-13(15(19)21-3)14(16(20)22-4)11(2)18(10)9-12-6-5-7-17-8-12/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFGYRGUOOTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CN=CC=C2)C)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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